(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3S/c1-19(2)23(28-34(32,33)17-14-20-10-5-3-6-11-20)25(31)29-15-9-12-21(18-29)24-27-26-22-13-7-4-8-16-30(22)24/h3,5-6,10-11,14,17,19,21,23,28H,4,7-9,12-13,15-16,18H2,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJMLIAHMXFFML-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)C2=NN=C3N2CCCCC3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC(C1)C2=NN=C3N2CCCCC3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Piperidine Moiety : A six-membered ring with a nitrogen atom that enhances the pharmacological profile.
- Phenylethenesulfonamide Group : Imparts sulfonamide characteristics which are often associated with antibacterial and anticancer activities.
Anticancer Potential
Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis |
| MCF-7 | 13.1 | Cell cycle arrest in G2/M phase |
The compound demonstrated a dose-dependent inhibition of cell proliferation in these cancer cell lines, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in some instances .
The underlying mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of ERK Signaling Pathway : The compound significantly reduced the phosphorylation levels of ERK1/2 and upstream proteins such as c-Raf and MEK1/2. This inhibition leads to decreased activation of downstream targets involved in cell proliferation and survival .
- Induction of Apoptosis : Treatment with the compound resulted in increased markers of apoptosis in cancer cells, indicating its potential as an apoptosis-inducing agent. This was evidenced by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : The compound effectively caused cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating further .
Study 1: In Vitro Efficacy
In a controlled study involving MGC-803 gastric cancer cells, treatment with varying concentrations of the compound showed a significant reduction in cell viability over 48 hours. The IC50 value was determined to be 9.47 μM, indicating potent anticancer activity compared to control groups treated with DMSO.
Study 2: Mechanistic Insights
Another study explored the molecular docking of the compound to various targets associated with cancer progression. The results indicated strong binding affinities to proteins involved in the ERK signaling pathway, suggesting that the compound could serve as a lead for further drug development aimed at targeting this pathway specifically.
Comparison with Similar Compounds
Triazoloazepine Derivatives
The triazoloazepine scaffold is shared with compounds like Alprazolam (a benzodiazepine analog).
Sulfonamide-Containing Compounds
Sulfonamides are common in pharmaceuticals (e.g., Sulfasalazine or Celecoxib ). The (E)-ethenesulfonamide group in the target compound may confer unique selectivity, analogous to sulforaphane (a glucoraphanin metabolite in broccoli), which inhibits cartilage-degrading enzymes via sulfhydryl interactions . However, the extended conjugation in the target molecule could enhance binding stability compared to simpler sulfonamides.
Piperidine-Based Molecules
Piperidine rings are prevalent in drugs like Risperidone (antipsychotic). The integration of piperidine with a triazoloazepine core in the target compound likely alters its pharmacokinetic profile, increasing lipophilicity and membrane permeability compared to standalone piperidine derivatives.
Structural and Functional Data Table
Key Research Findings and Mechanistic Insights
- Enzyme Inhibition Potential: The sulfonamide group may act as a zinc-binding motif in metalloenzymes, similar to sulforaphane’s mechanism . However, the triazoloazepine-piperidine system could expand target specificity beyond sulfonamide-only compounds.
- Metabolic Stability : The branched alkyl chain may reduce oxidative metabolism compared to linear-chain analogs, enhancing half-life.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine and triazoloazepine precursors. A practical approach involves:
- Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with aldehydes to form intermediate amides (e.g., as described in EP 4 374 877 A2 for analogous triazolo-piperidine derivatives).
- Step 2 : Cyclization of the intermediate using reagents like carbodiimides or thiol-based catalysts to form the triazoloazepine core.
- Step 3 : Sulfonylation of the final intermediate with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
- Key Reference : Similar synthetic strategies are validated in EP 4 374 877 A2 for structurally related triazoloazepine-piperidine hybrids .
Q. How can researchers ensure the purity of the compound during synthesis?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to monitor impurities. Retention time and UV spectra should match reference standards.
- Impurity Profiling : Cross-reference with known impurities in triazoloazepine derivatives (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, CAS 62337-66-0) using LC-MS .
- Acceptance Criteria : Follow pharmacopeial guidelines (e.g., USP 35–NF 30) for unspecified impurities, limiting individual impurities to <0.10% .
Q. What analytical techniques are suitable for characterizing the compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (E)-configuration of the ethenesulfonamide group).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~550–600 Da depending on isotopic pattern).
- X-ray Crystallography : Resolve ambiguous stereochemistry in the triazoloazepine-piperidine core (e.g., as applied in analogous compounds from Chemotion repository data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for the compound?
- Methodological Answer :
- Dynamic Effects Analysis : Investigate conformational flexibility using variable-temperature NMR (e.g., -40°C to 60°C) to detect dynamic processes affecting NMR signals.
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to identify discrepancies.
- Case Study : For triazolo-sulfonamide derivatives, X-ray data often resolves ambiguities in piperidine ring puckering that NMR alone cannot .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).
- Oxidative stress (3% H₂O₂ at 25°C for 6h).
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA and correlate with impurity databases (e.g., USP monographs for sulfonamide analogs) .
- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfonamide group.
Q. How can structure-activity relationships (SAR) be explored for the triazoloazepine-piperidine core?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the piperidine (e.g., fluorophenyl vs. methyl groups) and triazoloazepine (e.g., cycloheptyl vs. trifluoromethyl) to assess bioactivity changes.
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
- Case Study : EP 4 374 877 A2 demonstrates that 3-fluoro substitution on the benzyl group enhances binding affinity by 30% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
